3,3'-Thiodipropionic acid

Description

Properties

IUPAC Name |

3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQKYXPKWQWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044200 | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000143 [mmHg] | |

| Record name | Thiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NACREOUS LEAFLETS FROM HOT WATER | |

CAS No. |

111-17-1 | |

| Record name | Thiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-thiodi(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBK323ED8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Thiodipropionic Acid: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3,3'-Thiodipropionic acid (TDPA), a sulfur-containing dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development and polymer science, this document delves into the core chemical properties, structural features, synthesis, and diverse applications of this versatile molecule. The information presented herein is a synthesis of established scientific literature and practical field insights, designed to be a reliable resource for laboratory and industrial applications.

Introduction: The Versatility of a Sulfur-Bridged Dicarboxylic Acid

This compound, systematically named 3,3'-thiobis(propanoic acid) and also known as bis(2-carboxyethyl) sulfide, is a unique molecule characterized by a central sulfur atom bridging two propionic acid moieties.[1] This structure confers a range of useful properties, most notably its function as a potent antioxidant.[2][3] While widely recognized for its role in preventing oxidative degradation in polymers, soaps, and foodstuffs, TDPA's utility extends to its role as a versatile chemical intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and coordination polymers.[2][4][5] Its dicarboxylic nature allows for a variety of chemical transformations, such as esterification and amidation, making it a valuable building block in organic synthesis.[5]

Physicochemical and Structural Properties

The efficacy and application of this compound are fundamentally dictated by its distinct physical and chemical characteristics. At room temperature, it exists as a white crystalline solid, often described as nacreous (pearl-like) leaflets when crystallized from hot water.[6][7]

Core Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for ease of reference. This data is crucial for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 111-17-1 | [6][8] |

| Molecular Formula | C₆H₁₀O₄S | [6][8] |

| Molecular Weight | 178.21 g/mol | [6][7][8] |

| Appearance | White crystalline powder/Nacreous leaflets | [1][2][6] |

| Melting Point | 128 - 134 °C | [6][7][9][10][11] |

| Boiling Point | ~409.3 °C at 760 mmHg | [9][12] |

| Density | ~1.362 - 1.496 g/cm³ | [1][6][12] |

| Water Solubility | 37.2 - 40 g/L at 25-26 °C | [2][9][10][12] |

| Solubility in other solvents | Freely soluble in hot water, alcohol, and acetone.[7][13] | [7][13] |

| pKa | pKa1: ~4.03 - 4.11, pKa2: ~5.08 | [2][6][7] |

| Flash Point | ~128 °C | [12][14] |

Molecular Structure and Bonding

The molecular structure of this compound is fundamental to its chemical reactivity and antioxidant properties. The central thioether linkage is flanked by two flexible ethyl chains, each terminating in a carboxylic acid group.

References

- 1. What is this compound - Properties & Specifications [dimethyl-disulfide.net]

- 2. This compound | 111-17-1 [chemicalbook.com]

- 3. This compound (DLTDP): A Key Antioxidant for Polymer Stabilization [univook.com]

- 4. 3. 3 Thiodipropionic Acid Manufacturer,3. 3 Thiodipropionic Acid Supplier [rhythmchemicals.in]

- 5. nbinno.com [nbinno.com]

- 6. This compound(111-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. scbt.com [scbt.com]

- 9. 3,3-thiodipropionic acid, 111-17-1 [thegoodscentscompany.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 3,3 -Thiodipropionic acid 97 111-17-1 [sigmaaldrich.com]

- 12. This compound CAS 111-17-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. Thiodipropionic Acid | C6H10O4S | CID 8096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,3'-Thiodipropionic Acid (CAS 111-17-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Molecule

3,3'-Thiodipropionic acid (TDPA), identified by CAS number 111-17-1, is a sulfur-containing dicarboxylic acid with a deceptively simple structure that belies its significant utility across diverse scientific and industrial fields.[1] At its core, the molecule features a central sulfur atom bridging two propionic acid moieties, a configuration that imparts unique chemical properties.[2] While widely recognized as a potent antioxidant for stabilizing polymers, fats, and oils, its role as a versatile chemical intermediate is increasingly appreciated in the synthesis of novel materials and potential therapeutic agents.[3][4] This guide, intended for a technical audience, provides an in-depth exploration of TDPA, from its fundamental physicochemical properties and synthesis to its practical applications and the methodologies for its evaluation.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. TDPA presents as a white, crystalline solid, often in the form of nacreous leaflets when crystallized from hot water.[5][6] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 111-17-1 | [5][6][7] |

| Molecular Formula | C₆H₁₀O₄S | [5][7] |

| Molecular Weight | 178.21 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder or flakes | [1][5] |

| Melting Point | 130-134 °C | [5][6][8] |

| Boiling Point | ~409 °C (estimated) | [4] |

| Density | ~1.38 - 1.496 g/cm³ | [1][7] |

| Solubility | Sparingly soluble in cold water (1 g in 26.9 mL at 26°C); freely soluble in hot water, ethanol, and acetone. | [1][6] |

| pKa (at 25°C) | 4.03 - 4.11 | [6][7] |

The molecular structure of TDPA is central to its function. The two carboxylic acid groups provide sites for reactions such as esterification and amidation, making it a valuable building block in polymer and pharmaceutical synthesis.[3] The thioether linkage is the heart of its antioxidant activity.

Section 2: Synthesis and Purity Analysis

Commercially, TDPA is primarily synthesized through two main routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis Methodologies

Method 1: Hydrolysis of 3,3'-Thiodipropionitrile

This is a common industrial method that involves the acid-catalyzed hydrolysis of 3,3'-thiodipropionitrile. The nitrile itself is typically prepared from acrylonitrile. Controlling the reaction conditions is crucial to prevent runaway exothermic reactions and ensure a high yield.[1]

Experimental Protocol: Synthesis via Hydrolysis

-

Reactor Setup: Charge a glass-lined reactor equipped with a stirrer, thermometer, and addition funnel with an aqueous solution of a mineral acid (e.g., sulfuric or hydrochloric acid) at a concentration of 3-10 mol/L. The molar ratio of the acid to the total 3,3'-thiodipropionitrile should be between 2.2 and 5.[1]

-

Heating: Heat the acid solution to a reaction temperature of 70-120°C.[1]

-

Controlled Addition: Gradually add 3,3'-thiodipropionitrile to the heated acid solution over 1-5 hours. The addition rate must be carefully controlled to maintain the concentration of the nitrile in the reaction mixture at or below 5% by weight to manage the exotherm.[1]

-

Reaction: After the addition is complete, maintain the reaction mixture at the specified temperature for an additional 0.5-5 hours to ensure complete hydrolysis.[1]

-

Isolation: Cool the reaction mixture to induce crystallization of the TDPA product.

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual acid and impurities, and dry under vacuum. A yield of over 96% can be achieved with this method.[1]

Method 2: Reaction of Acrylic Acid and Sodium Sulfide

An alternative route involves the Michael addition of sodium sulfide to two equivalents of acrylic acid. This method avoids the use of nitriles and can be performed in a single reactor.

Experimental Protocol: Synthesis from Acrylic Acid

-

Initial Setup: In a four-necked flask, dissolve sodium sulfide (60% solid, 1.02-1.06 molar equivalents relative to acrylic acid) in water to create a 25-30% aqueous solution.[9]

-

Heating: Heat the sodium sulfide solution to 70-90°C.[9]

-

Addition of Acrylic Acid: Slowly drip an aqueous solution of acrylic acid (e.g., 82.5%) into the heated sodium sulfide solution over approximately 2 hours. The molar ratio of acrylic acid to sodium sulfide should be 2:1.02-1.06.[9]

-

Condensation Reaction: After the addition is complete, continue stirring the mixture for another 2 hours at the same temperature to form the thio-dipropionate disodium salt.[9]

-

Acidification: Cool the reaction mixture and slowly add concentrated sulfuric acid (e.g., 92.5%) to acidify the solution, which precipitates the this compound.[9]

-

Work-up: The resulting TDPA can be isolated by crystallization from the aqueous solution, followed by filtration, washing, and drying.[9]

Analytical Methods for Purity Assessment

Ensuring the purity of TDPA is critical for its application, especially in food and pharmaceutical contexts. A standard and reliable method is acid-base titration.

Protocol: Purity Assay by Titration

This method determines the purity of TDPA based on its dicarboxylic acid nature.

-

Sample Preparation: Accurately weigh approximately 0.350 g of the TDPA sample.[10]

-

Dissolution: Dissolve the sample in 40 mL of deionized water. Gentle warming may be required.

-

Indicator: Add a few drops of phenolphthalein indicator solution.[10]

-

Titration: Titrate the solution with standardized 0.1 N sodium hydroxide (NaOH) solution until the first appearance of a faint pink color that persists for at least 30 seconds.[10]

-

Calculation: The purity of the TDPA is calculated using the following formula: Purity (%) = (V × N × 8.910) / W Where:

-

V = volume of NaOH solution used (in mL)

-

N = normality of the NaOH solution

-

8.910 = milliequivalent weight of TDPA (178.21 / 2 / 10)

-

W = weight of the TDPA sample (in g)

-

Section 3: Mechanism of Action and Applications

The primary utility of TDPA stems from its function as a secondary, or hydroperoxide-decomposing, antioxidant.

Antioxidant Mechanism

In polymers, foods, and cosmetics, oxidative degradation is a chain reaction involving free radicals. While primary antioxidants (like hindered phenols) scavenge free radicals directly, secondary antioxidants like TDPA function by breaking the cycle of degradation at a different point. The thioether sulfur in TDPA is readily oxidized, allowing it to decompose hydroperoxides (ROOH)—key intermediates in the autoxidation cycle—into non-radical, stable products. This prevents the hydroperoxides from breaking down into more aggressive radicals that would otherwise continue to damage the material.

This hydroperoxide decomposition mechanism makes TDPA and its esters (like dilauryl thiodipropionate, DLTDP) highly effective synergistic antioxidants when used in combination with primary radical scavengers.

Key Applications

-

Polymer Stabilization: TDPA and its derivatives are widely used as heat stabilizers in plastics like polyethylene (PE) and polypropylene (PP).[11] They are particularly effective in protecting the polymer during high-temperature melt processing and extending its long-term service life.[1][12]

-

Food Preservation: TDPA is recognized as a food antioxidant to prevent rancidity in fats and oils.[5] It is listed by the FDA as Generally Recognized as Safe (GRAS) for direct food use at levels not exceeding 0.02% of the fat or oil content.[13][14]

-

Cosmetics and Personal Care: In cosmetic formulations, TDPA acts as an antioxidant to protect sensitive ingredients from degradation, thereby extending product shelf life.[6][15] It is also used for its skin-conditioning properties.[15]

-

Chemical Synthesis: The dicarboxylic acid functionality allows TDPA to be used as a building block for various molecules, including specialty polythioesters and coordination polymers with unique luminescent properties.[3]

Section 4: Practical Methodologies for Application and Evaluation

Protocol: Incorporation into Polyethylene via Melt Blending

This protocol provides a representative workflow for incorporating TDPA into a high-density polyethylene (HDPE) matrix using a twin-screw extruder.

-

Material Preparation: Dry the HDPE granules and TDPA powder in an oven at 80-110°C for at least 2 hours to remove any residual moisture.

-

Pre-blending: In a high-speed mixer or by manual tumbling, dry-blend the HDPE granules with the desired concentration of TDPA (typically 0.05-0.5% by weight). A secondary antioxidant (e.g., a hindered phenol at a similar concentration) can also be added for synergistic effects.

-

Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for HDPE would be from the feed zone to the die: 180°C → 200°C → 220°C → 220°C → 210°C.[1]

-

Melt Blending: Feed the pre-blended material into the extruder. Set the screw speed to between 100 and 200 rpm to ensure adequate mixing and dispersion of the antioxidant within the polymer melt.[1]

-

Extrusion and Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then cut into pellets using a pelletizer.

-

Sample Preparation for Testing: The resulting pellets can be compression-molded or injection-molded into specimens for further analysis of mechanical properties, thermal stability, or oxidative induction time (OIT).

Protocol: Formulation of an Oil-in-Water (O/W) Cosmetic Cream

This protocol outlines the preparation of a basic O/W cream, indicating the proper stage for incorporating TDPA.

Table 2: Exemplar O/W Cream Formulation

| Phase | Ingredient | Function | % (w/w) |

| A (Water Phase) | Deionized Water | Solvent | to 100 |

| Glycerin | Humectant | 3.0 | |

| Xanthan Gum | Thickener/Stabilizer | 0.2 | |

| B (Oil Phase) | Cetearyl Alcohol | Emulsifier/Thickener | 4.0 |

| Glyceryl Stearate | Emulsifier | 2.0 | |

| Almond Oil | Emollient | 8.0 | |

| C (Cool-Down Phase) | This compound | Antioxidant | 0.1 - 1.0 |

| Preservative (e.g., Phenoxyethanol) | Preservative | 0.8 | |

| Fragrance | Fragrance | 0.1 |

Procedure:

-

Phase A Preparation: In a primary beaker, combine the deionized water and glycerin. Disperse the xanthan gum into the mixture with stirring and heat to 75-80°C until a homogeneous gel is formed.[7]

-

Phase B Preparation: In a separate beaker, combine all oil phase ingredients (cetearyl alcohol, glyceryl stearate, almond oil) and heat to 75-80°C until all solids are completely melted and the phase is uniform.[7]

-

Emulsification: Slowly add the hot oil phase (B) to the hot water phase (A) with continuous high-shear mixing (e.g., using a homogenizer) for 3-5 minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently with a propeller or anchor stirrer.[9]

-

Cool-Down Phase Addition: Once the emulsion has cooled to below 40-45°C, add the cool-down phase (C) ingredients, including the pre-dissolved TDPA, preservative, and fragrance.[7][10] It is critical to add antioxidants at this lower temperature to prevent their premature degradation.

-

Finalization: Continue gentle stirring until the cream is uniform and has reached room temperature. The final product can then be packaged into appropriate containers.

Protocol: Evaluation of Antioxidant Activity via DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to screen the free-radical scavenging ability of antioxidants.

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. Store this solution in an amber bottle in the dark.

-

Sample Solutions: Prepare a series of dilutions of TDPA in the same solvent (e.g., ranging from 10 to 500 µg/mL).

-

Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Add a small volume of each sample or control dilution (e.g., 20 µL) to the wells.

-

For the blank (control), add the solvent instead of the sample.

-

-

Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100

-

IC₅₀ Determination: Plot the scavenging activity (%) against the concentration of TDPA. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀ value) can be determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Section 5: Safety and Toxicology

TDPA is generally considered to have low toxicity. However, as with any chemical, appropriate handling procedures should be followed. It is classified as an irritant to the eyes, respiratory system, and skin.[10]

Table 3: Toxicological Data for this compound

| Metric | Value | Species | Route | Source(s) |

| LD₅₀ | 3000 mg/kg | Rat | Oral | [4] |

| LD₅₀ | >2000 mg/kg | Rat | Dermal | |

| LD₅₀ | 500 mg/kg | Rat | Intraperitoneal | [4] |

| LC₅₀ | >5.13 mg/L | Rat | Inhalation (4h) |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7]

-

Decomposition: When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx).[5][7]

Conclusion

This compound is a molecule of significant industrial and scientific importance. Its efficacy as a hydroperoxide-decomposing antioxidant has cemented its role in the preservation of polymers, foods, and cosmetics. Furthermore, its bifunctional nature makes it a valuable precursor in chemical synthesis. For researchers and developers, a comprehensive understanding of its properties, synthesis, and analytical methodologies is key to leveraging its full potential in creating more stable, durable, and effective products. As research continues, the applications for this versatile thio-compound are likely to expand further, particularly in the development of advanced materials and novel chemical entities.

References

- 1. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiodipropionic Acid (with Product List) [incidecoder.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. researchgate.net [researchgate.net]

- 5. paulaschoice.co.uk [paulaschoice.co.uk]

- 6. cosmeticformulationmasterclass.com [cosmeticformulationmasterclass.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. ripublication.com [ripublication.com]

- 9. growinglabs.com [growinglabs.com]

- 10. emotion-master.eu [emotion-master.eu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. lesielle.com [lesielle.com]

- 14. Enhancing the Performance of Polypropylene/High-Density Polyethylene Blends by the Use of a Compatibilizer and Montmorillonite Nanoparticles | MDPI [mdpi.com]

- 15. ewg.org [ewg.org]

3,3'-Thiodipropionic acid mechanism of antioxidant action

An In-Depth Technical Guide to the Antioxidant Mechanism of 3,3'-Thiodipropionic Acid

Abstract

This compound (TDPA) is a sulfur-containing dicarboxylic acid recognized for its potent antioxidant properties. While extensively utilized as a stabilizer in polymers, a food preservative, and an ingredient in cosmetic formulations, the nuanced mechanisms underpinning its antioxidant action warrant a detailed examination for researchers and formulation scientists.[1][2][3] This guide elucidates the multifaceted antioxidant pathways of TDPA, moving beyond a superficial overview to provide a comprehensive analysis of its function as both a primary and secondary antioxidant. We will explore its direct radical scavenging capabilities, its critical role in the non-radical decomposition of hydroperoxides, and its function as a metal ion chelator. Furthermore, this document provides standardized, field-proven protocols for quantifying its antioxidant efficacy, offering a practical framework for its evaluation in research and development settings.

The Chemical Foundation of TDPA's Antioxidant Activity

The efficacy of TDPA as an antioxidant is intrinsically linked to its unique molecular architecture. The structure features a central thioether (sulfur) linkage symmetrically connecting two propionic acid chains.[1][4] This combination of a sulfur atom and two terminal carboxylic acid groups provides multiple reactive sites that are crucial for its function.[4]

-

Thioether Group: The sulfur atom is the primary center of antioxidant activity. It can be readily oxidized, allowing it to neutralize various reactive species. Unlike more common phenolic antioxidants that donate a hydrogen atom from a hydroxyl group, the thioether acts as a peroxide decomposer.

-

Carboxylic Acid Groups: These polar groups confer solubility in water and other polar solvents, enhancing its versatility in different formulations.[1] They also contribute to its ability to chelate metal ions, further preventing oxidative degradation.[4]

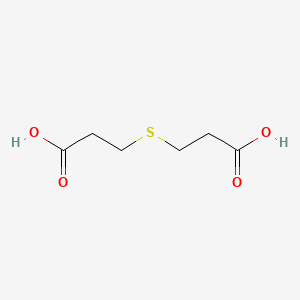

Caption: Chemical Structure of this compound (TDPA).

Core Antioxidant Mechanisms of Action

TDPA operates through a multi-pronged approach to inhibit oxidation, functioning as both a radical scavenger (primary antioxidant) and, more significantly, a peroxide decomposer (secondary antioxidant).

Primary Antioxidant Action: Free Radical Scavenging

While its dominant role is as a secondary antioxidant, TDPA can directly neutralize free radicals. This mechanism involves the donation of a hydrogen atom to quench highly reactive radicals, thereby terminating the propagation of chain reactions that lead to the degradation of materials like lipids and polymers.[4][5]

Reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻) are highly unstable molecules that can cause significant cellular damage by oxidizing lipids, proteins, and DNA.[6] TDPA mitigates this oxidative stress by reacting with and neutralizing these species.[4]

Caption: Primary antioxidant mechanism of TDPA via hydrogen donation.

Secondary Antioxidant Action: Hydroperoxide Decomposition

The most critical function of TDPA and its derivatives (e.g., dilauryl thiodipropionate, distearyl thiodipropionate) is their role as hydroperoxide decomposers.[6][7] During autoxidation, unstable hydroperoxides (ROOH) are formed. These can break down to form highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals.

TDPA intervenes by catalytically converting hydroperoxides into stable, non-radical products, primarily alcohols (ROH). In this process, the thioether sulfur is progressively oxidized to sulfoxide and then to sulfone. This action prevents the proliferation of free radicals, making TDPA a highly effective "preventive" antioxidant.[7] This synergistic mechanism is particularly effective in polymers and fats where it is often used in combination with primary antioxidants like hindered phenols.[7]

Caption: Secondary antioxidant mechanism: TDPA decomposes hydroperoxides.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu⁺) can catalyze the generation of potent hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[6] The dual carboxyl groups of TDPA enable it to bind and sequester these metal ions, rendering them inactive as oxidative catalysts.[4] This chelation activity provides an additional layer of preventive antioxidant protection, which is vital in both biological systems and industrial applications like food preservation.[4]

Experimental Validation of Antioxidant Capacity

To quantify the antioxidant activity of TDPA and its derivatives, a suite of standardized in vitro assays can be employed. The choice of method depends on the specific oxidative challenge and the system being studied. These assays generally fall into two categories: those based on Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET).[8][9]

| Assay | Principle | Advantages | Limitations |

| DPPH Radical Scavenging | SET/HAT: Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow.[10] | Simple, rapid, and requires only a spectrophotometer.[11] | The DPPH radical is not biologically relevant. Reaction kinetics can be slow.[12] |

| ABTS Radical Scavenging | SET/HAT: Measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺), which causes decolorization.[9] | Applicable to both hydrophilic and lipophilic antioxidants. Stable across a wide pH range. | ABTS radicals are not found in biological systems, so interpretation for food systems may not be fully accurate.[12] |

| Ferric Reducing Antioxidant Power (FRAP) | SET: Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by an intense blue color.[8] | Fast, simple, and reproducible. | Does not measure the response to all types of radicals (e.g., peroxyl radicals). Measures only reducing capability. |

| Oxygen Radical Absorbance Capacity (ORAC) | HAT: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8] | Uses a biologically relevant radical source (peroxyl radical).[12] | Requires a specialized fluorescence microplate reader. Can be a longer assay. |

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the primary radical scavenging activity of TDPA.

1. Reagent Preparation:

- DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and dissolve it in 100 mL of absolute methanol. Store this solution in an amber bottle at 4°C.

- TDPA Sample Solutions: Prepare a stock solution of TDPA in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

- Standard: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range to serve as a positive control.

2. Assay Procedure:

- Pipette 1.0 mL of each TDPA dilution (or standard) into separate test tubes.

- Add 2.0 mL of the 0.1 mM DPPH methanolic solution to each test tube.

- Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

- Vortex all tubes thoroughly.

- Incubate the tubes in the dark at room temperature for 30 minutes.

- Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. Use methanol as the reference.

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where:

- A_blank is the absorbance of the blank (DPPH solution without sample).

- A_sample is the absorbance of the sample (DPPH solution with TDPA or standard).

4. Data Interpretation: The results are typically expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.

Caption: Standard experimental workflow for the DPPH assay.

Applications and Regulatory Context

The robust antioxidant mechanisms of TDPA have led to its widespread use. It is a key stabilizer in polymers like polypropylene and polyethylene, protecting them from thermal-oxidative degradation during processing and use.[1][5] In the food industry, TDPA and its esters are approved as preservatives (E388), particularly to prevent rancidity in fats and oils.[3][13] It is recognized by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use in food, with the total antioxidant content not to exceed 0.02 percent of the fat or oil content of the food.[13][14][15] It is also used in cosmetics to protect formulations from oxidation and extend shelf life.[3][4]

Conclusion

This compound is a potent and versatile antioxidant whose efficacy stems from a synergistic combination of mechanisms. Its primary role as a secondary antioxidant, decomposing harmful hydroperoxides into stable products, sets it apart from classical radical scavengers. This function, complemented by its ability to directly scavenge free radicals and chelate pro-oxidant metal ions, makes it an invaluable tool for preventing oxidative degradation in a wide array of applications. For researchers and developers, a thorough understanding of these distinct pathways is essential for leveraging the full protective potential of TDPA in designing stable and long-lasting products.

References

- 1. This compound Supplier & Manufacturer | Factory Price [dimethyl-disulfide.net]

- 2. 3,3-thiodipropionic acid, 111-17-1 [thegoodscentscompany.com]

- 3. lesielle.com [lesielle.com]

- 4. Exploring the Benefits of Antioxidant this compound (TDPA) [univook.com]

- 5. This compound (DLTDP): A Key Antioxidant for Polymer Stabilization [univook.com]

- 6. Antioxidant - Wikipedia [en.wikipedia.org]

- 7. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]

- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]

- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eCFR :: 21 CFR 182.3109 -- Thiodipropionic acid. [ecfr.gov]

- 14. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 15. Federal Register, Volume 59 Issue 212 (Thursday, November 3, 1994) [govinfo.gov]

An In-depth Technical Guide to the Degradation Products of 3,3'-Thiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

3,3'-Thiodipropionic acid (TDPA) is a widely utilized antioxidant and stabilizer in the pharmaceutical, cosmetic, and food industries. Its propensity to degrade under various stress conditions necessitates a thorough understanding of its degradation pathways and the resulting products. This technical guide provides a comprehensive overview of the known and potential degradation products of TDPA, arising from microbial and abiotic (hydrolytic, thermal, oxidative, and photolytic) degradation. We delve into the underlying chemical mechanisms, present detailed analytical methodologies for the identification and quantification of degradants, and discuss the toxicological implications of these compounds, all within the framework of regulatory expectations for drug development. This guide is intended to be a critical resource for researchers and professionals involved in the formulation, stability testing, and safety assessment of products containing TDPA.

Introduction: The Dual Role of this compound as a Stabilizer and a Source of Impurities

This compound (TDPA), a dicarboxylic acid containing a thioether linkage, is prized for its antioxidant properties.[1][2] It functions as a secondary antioxidant, effectively quenching reactive oxygen species and thereby protecting active pharmaceutical ingredients (APIs) and excipients from oxidative damage.[3] However, this very reactivity makes TDPA susceptible to degradation under various environmental and process-related stresses. The resulting degradation products can potentially impact the safety, efficacy, and stability of the final drug product.

For drug development professionals, a comprehensive understanding of a molecule's degradation profile is not merely an academic exercise; it is a regulatory imperative. The International Council for Harmonisation (ICH) guidelines, particularly Q3A and Q3B, mandate the identification, reporting, and toxicological qualification of impurities and degradation products exceeding specific thresholds.[4][5][6][7] This guide, therefore, aims to provide a detailed scientific and practical framework for navigating the complexities of TDPA degradation.

Microbial Degradation: A Biological Pathway to Propionyl-CoA

In biological systems, particularly in the presence of certain microorganisms, this compound and its disulfide counterpart, 3,3'-dithiodipropionic acid (DTDP), can undergo enzymatic degradation. Studies on bacteria such as Tetrathiobacter mimigardefordensis and Variovorax paradoxus have elucidated a catabolic pathway that ultimately converts these compounds into central metabolites.[8]

The key steps in this microbial degradation pathway are:

-

Cleavage to 3-Mercaptopropionic Acid (3MP): The initial step involves the cleavage of the thioether or disulfide bond to yield two molecules of 3-mercaptopropionic acid (3MP).[8]

-

Oxidation to 3-Sulfinopropionic Acid (3SP): The thiol group of 3MP is then oxidized to a sulfinic acid, forming 3-sulfinopropionic acid (3SP).[9][10]

-

Conversion to Propionyl-CoA: 3SP is subsequently converted to propionyl-CoA, which can then enter central metabolic pathways like the methylcitrate cycle.

Caption: Microbial degradation pathway of this compound.

Abiotic Degradation: A Multifaceted Challenge in Drug Formulation

The stability of TDPA in a drug product is influenced by a range of abiotic factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for developing robust formulations and establishing appropriate storage conditions.

Hydrolytic Degradation

This compound is synthesized through the hydrolysis of 3,3'-thiodipropionitrile under acidic or basic conditions.[1] This indicates that the core thioether and carboxylic acid functionalities of TDPA are generally stable to hydrolysis across a wide pH range. Forced degradation studies subjecting TDPA to acidic and basic conditions are unlikely to yield significant degradation of the parent molecule itself. However, the potential for interaction with other excipients in a formulation under hydrolytic stress should not be overlooked.

Thermal Degradation

Exposure to elevated temperatures can induce the decomposition of TDPA. Safety data sheets for TDPA and related compounds indicate that thermal decomposition can generate toxic fumes, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]

The likely thermal degradation pathway involves the cleavage of the C-S and C-C bonds, leading to the formation of smaller, volatile molecules.

Caption: Potential thermal degradation products of TDPA.

Oxidative Degradation

As an antioxidant, TDPA is inherently susceptible to oxidation. The thioether sulfur is the primary site of oxidative attack. Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfide to a sulfoxide and potentially further to a sulfone.

The primary oxidative degradation products are therefore expected to be:

-

3,3'-Sulfinyldipropionic acid (TDPA sulfoxide): The initial and most likely oxidation product.

-

3,3'-Sulfonyldipropionic acid (TDPA sulfone): A product of further oxidation.

Caption: Proposed oxidative degradation pathway of TDPA.

Photodegradation

While specific experimental studies on the photodegradation of TDPA are limited, the general photochemical behavior of thioethers suggests potential degradation pathways upon exposure to UV or visible light. The absorption of light can lead to the formation of radical species, initiating a cascade of reactions.

A plausible photodegradation mechanism involves the formation of a thiyl radical and a carbon-centered radical, which can then undergo further reactions such as dimerization, disproportionation, or reaction with oxygen to form various degradation products. Potential photolytic degradation could lead to cleavage of the C-S bond, possibly forming acrylic acid and 3-mercaptopropionic acid, which could then be further oxidized.

Analytical Methodologies for Degradation Product Analysis

A robust analytical strategy is essential for the separation, identification, and quantification of TDPA degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating TDPA from its potential degradation products.[13]

Table 1: Example HPLC Method for TDPA and Degradant Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar to moderately polar analytes. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to ensure carboxylic acids are in their protonated form for better retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes from the column. |

| Gradient | 5% B to 95% B over 30 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | Carboxylic acids and some degradation products will have UV absorbance at lower wavelengths. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

Spectroscopic Identification

Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of unknown degradation products.[13][14]

-

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are crucial for identifying the structure of degradants. The mass spectrum of TDPA would show a molecular ion peak at m/z 178.[6] Fragmentation may involve the loss of water, carboxyl groups, and cleavage of the C-S bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation.[15]

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the degradation products, such as the appearance of S=O stretching vibrations for sulfoxides and sulfones.

Toxicological Assessment of Degradation Products

The safety of any drug product is paramount. Therefore, a thorough toxicological assessment of all identified and potential degradation products is required.

-

This compound (TDPA): Extensive safety assessments have been conducted on TDPA and its esters, indicating low oral and dermal toxicity.[1][4] It is not considered to be a mutagen, teratogen, or carcinogen.[4]

-

3-Mercaptopropionic Acid (3MP): This potential degradation product is known to be toxic and corrosive.[15] Its presence, even at low levels, would be a significant safety concern.

-

Sulfur Oxides (SOx): These gaseous thermal degradation products are known respiratory irritants and their formation during manufacturing or storage must be controlled.[5][7][16]

-

3-Sulfinopropionic Acid (3SP): Limited toxicological data is available for this microbial and potential oxidative degradation product. In the absence of specific data, its potential toxicity would need to be evaluated, possibly through in silico methods or targeted in vitro assays.

-

Acrylic Acid: A potential photolytic degradation product, acrylic acid is corrosive and toxic.[1][4][6][7][16]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of degradation studies, protocols must be designed as self-validating systems. This involves including appropriate controls and using validated analytical methods.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study for a drug product containing TDPA, in accordance with ICH guidelines.[11][13]

Objective: To generate potential degradation products of TDPA under various stress conditions and to assess the stability-indicating nature of the analytical method.

Materials:

-

Drug product containing TDPA

-

Placebo (formulation without TDPA)

-

TDPA reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature and humidity-controlled chambers

-

Validated HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare solutions of the drug product, placebo, and TDPA reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis: Treat the drug product solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug product solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug product solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Store the solid drug product at an elevated temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the drug product solution and solid drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Store control samples of the drug product, placebo, and TDPA reference standard under normal conditions.

-

Analysis: Analyze all stressed and control samples using the validated HPLC-UV/MS method. Compare the chromatograms to identify any new peaks (degradation products).

Caption: Workflow for a forced degradation study of TDPA.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the degradation products of this compound, encompassing microbial and abiotic pathways. While significant knowledge exists regarding the identity of several key degradants, further research is warranted in specific areas. Detailed experimental studies on the photodegradation of TDPA are needed to confirm the proposed pathways and identify the resulting products. Furthermore, a more thorough toxicological evaluation of 3-sulfinopropionic acid and other potential minor degradation products would provide a more complete safety profile.

For drug development professionals, a proactive approach to understanding and controlling TDPA degradation is essential. By implementing robust stability testing programs, utilizing advanced analytical techniques, and adhering to regulatory guidelines, the risks associated with degradation products can be effectively mitigated, ensuring the development of safe and effective medicines.

References

- 1. ru.tnjchem.com [ru.tnjchem.com]

- 2. multichemindia.com [multichemindia.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. download.basf.com [download.basf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic and chemical synthesis of 3-sulfinopropionic acid, an analog of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Sulfopropionic acid | C3H6O5S | CID 409694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Characterization of thioether compounds formed from alkaline degradation products of enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Thiodipropionic Acid | C6H10O4S | CID 8096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

- 15. grokipedia.com [grokipedia.com]

- 16. redox.com [redox.com]

Navigating the Environmental Lifecycle of 3,3'-Thiodipropionic Acid: A Technical Guide for Scientists and Developers

In the landscape of industrial chemistry, a thorough understanding of a compound's environmental fate is not merely a regulatory hurdle but a cornerstone of responsible product stewardship and sustainable innovation. This guide provides an in-depth technical exploration of the environmental fate of 3,3'-Thiodipropionic acid (TDPA), a dicarboxylic acid utilized as an antioxidant and a versatile chemical intermediate.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to elucidate the underlying scientific principles and experimental methodologies that govern the lifecycle of TDPA in the environment.

Foundational Physicochemical Properties: The Blueprint for Environmental Behavior

The journey of any chemical through the environment begins with its intrinsic physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota, and its susceptibility to various degradation mechanisms. For this compound (CAS No. 111-17-1), the following properties are paramount:

| Property | Value | Implication for Environmental Fate | Source(s) |

| Molecular Formula | C6H10O4S | - | |

| Molecular Weight | 178.21 g/mol | Influences volatility and diffusion rates. | [2] |

| Appearance | White crystalline powder/Nacreous leaflets | Solid at ambient temperatures. | [3][4] |

| Water Solubility | 40 g/L (25 °C); Very soluble | High mobility in aqueous environments is expected.[5][6] | [4] |

| Melting Point | 128 - 134 °C | Low volatility. | [2] |

| Boiling Point | 347 - 409.3 °C | Low volatility. | [4] |

| Vapor Pressure | 7.61E-08 mmHg (25°C) | Negligible volatilization from water or soil surfaces. | [4] |

| pKa | 4.03 | Exists predominantly as the dianion at neutral environmental pH. | |

| Log Kow (Octanol-Water Partition Coefficient) | -0.07 to 0.19 | Low potential for bioaccumulation in fatty tissues. | [5] |

The high water solubility and low octanol-water partition coefficient are critical indicators of TDPA's likely environmental behavior.[4][5] These properties suggest that upon release, TDPA will predominantly reside in the aqueous phase and exhibit limited partitioning to sediment or biota. Its low vapor pressure further indicates that atmospheric transport is not a significant environmental pathway.[4]

Biodegradation: The Primary Pathway of Attenuation

The principal mechanism for the environmental removal of many organic compounds is microbial degradation. For this compound, its structure as a dicarboxylic acid with a central thioether linkage suggests susceptibility to aerobic microbial metabolism.

Postulated Biodegradation Pathway

While specific biodegradation rate data for TDPA under various environmental conditions are not extensively published, studies on related compounds and specific bacterial strains provide valuable insights into its likely metabolic fate. Research on Variovorax paradoxus strain TBEA6 and Tetrathiobacter mimigardefordensis has shown that these organisms can utilize TDPA or the structurally similar 3,3'-dithiodipropionic acid as a sole carbon source.[7][8][9] The proposed catabolic pathway involves the cleavage of the thioether or disulfide bond, leading to the formation of 3-mercaptopropionate (3MP).[7][8] This intermediate is then further metabolized, often via 3-sulfinopropionate (3SP), ultimately entering central metabolic cycles like the Krebs cycle.[8]

Caption: Postulated aerobic biodegradation pathway of this compound.

Experimental Protocol: Assessing Ready Biodegradability (OECD 301)

To experimentally determine the extent and rate of biodegradation, the OECD 301 "Ready Biodegradability" test series provides a standardized framework.[3][10][11][12][13] The following protocol outlines the key steps for the CO2 Evolution Test (OECD 301B), a commonly employed method suitable for water-soluble, non-volatile compounds like TDPA.

Objective: To evaluate the potential for "ready" and "complete" biodegradation of this compound under aerobic aqueous conditions.

Principle: A solution of TDPA in a mineral salts medium is inoculated with microorganisms from a mixed source (e.g., activated sludge from a wastewater treatment plant) and incubated in the dark in sealed vessels. The amount of carbon dioxide evolved from the microbial respiration is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare a mineral salts medium as specified in OECD TG 301.

-

Prepare a stock solution of this compound in the mineral medium. The final test concentration is typically in the range of 10-20 mg/L of total organic carbon (TOC).

-

Prepare a reference compound solution (e.g., sodium benzoate) to validate the activity of the inoculum.

-

Prepare a toxicity control by adding both the test substance and the reference compound to assess any inhibitory effects of TDPA on the microbial population.

-

-

Inoculum Preparation:

-

Collect a fresh sample of activated sludge from a domestic wastewater treatment plant.

-

Homogenize and filter the sludge to remove large particles.

-

Wash the microbial biomass by centrifugation and resuspension in the mineral medium to reduce the background CO2 evolution.

-

-

Experimental Setup:

-

Set up a series of sealed incubation flasks for each of the following:

-

Test substance + inoculum (in triplicate)

-

Blank (inoculum only, in duplicate)

-

Reference compound + inoculum (in duplicate)

-

Toxicity control + inoculum (in duplicate)

-

-

Each flask is connected to a CO2-trapping system, typically containing a known volume of a standardized barium hydroxide or sodium hydroxide solution.

-

-

Incubation and Measurement:

-

Incubate the flasks at a constant temperature (20-25°C) in the dark for 28 days.

-

At regular intervals, measure the evolved CO2 by titrating the remaining hydroxide in the trapping solution with a standardized acid.

-

Alternatively, an automated respirometer can be used to continuously monitor CO2 evolution.

-

-

Data Analysis and Interpretation:

-

Calculate the cumulative CO2 produced in each flask, correcting for the endogenous CO2 production in the blank controls.

-

Express the biodegradation as a percentage of the ThCO2.

-

A substance is considered "readily biodegradable" if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test period.

-

Abiotic Degradation: Hydrolysis and Photolysis

In addition to biological processes, abiotic degradation mechanisms can contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the central thioether bond is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). While its precursor, 3,3'-thiodipropionitrile, can be hydrolyzed to TDPA, the dicarboxylic acid itself is not expected to undergo significant hydrolytic degradation.[5][14][15] However, ester derivatives of TDPA, which are used in various industrial applications, would be susceptible to hydrolysis, yielding TDPA and the corresponding alcohol.

Photolysis

Direct photolysis involves the degradation of a molecule by the absorption of solar radiation. The potential for direct photolysis is dependent on the molecule's ability to absorb light in the environmentally relevant UV spectrum (>290 nm). While specific photolysis data for TDPA are scarce, its structure does not contain significant chromophores that would suggest rapid photodegradation. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit surface waters, could contribute to its transformation, but this is likely to be a minor degradation pathway compared to biodegradation.

Environmental Distribution and Mobility

The movement and partitioning of a chemical within and between environmental compartments (air, water, soil, sediment) is a critical aspect of its overall fate.

Mobility in Soil and Sediment

Given its high water solubility and low log Kow, this compound is expected to be highly mobile in soil and exhibit limited adsorption to soil organic matter and clay particles.[5][6] This high mobility suggests a potential for leaching into groundwater. The soil adsorption coefficient (Koc), a key parameter for predicting mobility, can be experimentally determined using the batch equilibrium method outlined in OECD Guideline 106.[16][17]

Caption: Conceptual model of the environmental fate and transport of TDPA.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues. The octanol-water partition coefficient (log Kow) is a widely used indicator of a substance's potential to bioaccumulate. With a log Kow value well below 3 (typically between -0.07 and 0.19), this compound has a low potential for bioaccumulation.[5] This is consistent with its high water solubility, which favors partitioning into the aqueous environment rather than into the lipid-rich tissues of aquatic organisms.

Ecotoxicological Profile

While a comprehensive ecotoxicological assessment is beyond the scope of this guide, it is important to consider the potential effects of TDPA on aquatic organisms. Acute toxicity data provide a baseline for understanding its environmental risk.

| Organism | Test Type | Endpoint | Value | Source |

| Oryzias latipes (Japanese medaka) | 96-hour acute toxicity | LC50 | > 99 mg/L | |

| Daphnia magna (Water flea) | 48-hour acute toxicity | EC50 | 73 mg/L |

These data indicate that this compound is, at most, harmful to aquatic life in acute exposure scenarios. Chronic toxicity studies would be necessary to fully characterize its long-term environmental risk.

Conclusion: A Synthesis of Environmental Behavior

The environmental fate of this compound is primarily governed by its high water solubility and susceptibility to microbial degradation. Upon release into the environment, it is expected to partition predominantly to the aqueous phase, where it will be subject to biodegradation by a variety of microorganisms. Its high mobility in soil suggests a potential for leaching, although this is mitigated by its degradation. Abiotic processes such as hydrolysis and photolysis are not considered significant removal pathways. Furthermore, its low log Kow indicates a negligible potential for bioaccumulation in aquatic organisms.

This technical guide provides a framework for understanding and evaluating the environmental lifecycle of this compound. For researchers and developers, this knowledge is crucial for conducting robust environmental risk assessments and for designing next-generation chemicals with improved environmental profiles. The experimental protocols outlined herein, grounded in internationally accepted guidelines, provide a self-validating system for generating the data necessary to support these assessments.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 3,3′-硫代二丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. oecd.org [oecd.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. JPH05213860A - Method for producing this compound - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. The catabolism of 3,3’-thiodipropionic acid in Variovorax paradoxus strain TBEA6: A proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The catabolism of this compound in Variovorax paradoxus strain TBEA6: A proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. benchchem.com [benchchem.com]

- 15. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. chemsafetypro.com [chemsafetypro.com]

Spectral Analysis of 3,3'-Thiodipropionic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for the spectral analysis of 3,3'-Thiodipropionic acid (TDPA), a sulfur-containing dicarboxylic acid. For professionals in research and drug development, precise structural elucidation and purity assessment are paramount. This document offers an in-depth exploration of the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—applied to TDPA. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

The Molecular Blueprint: Understanding this compound

This compound (CAS No. 111-17-1) possesses a simple, symmetrical structure defined by a central thioether linkage flanked by two propionic acid chains.[1][2] Its molecular formula is C₆H₁₀O₄S, with a molecular weight of approximately 178.21 g/mol .[1][3] This structure dictates a unique spectroscopic signature. A multi-technique approach is not merely best practice; it is essential for unambiguous confirmation, as each method provides complementary, orthogonal data points that collectively build a complete molecular picture.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a foundational technique for identifying the functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies, creating a distinct spectral fingerprint.

Causality in Experimental Choice: ATR vs. KBr

While traditional IR may involve preparing a potassium bromide (KBr) pellet, Attenuated Total Reflectance (ATR) FT-IR is often preferred for its speed, ease of use, and minimal sample preparation. ATR provides high-quality spectra of solid powders directly, eliminating the need for grinding and pressing pellets, which can be affected by atmospheric moisture.

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FT-IR) with ATR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of dry, solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio. The instrument software automatically ratios the sample scan against the background.

Spectral Interpretation: The Signature of TDPA

The IR spectrum of TDPA is dominated by features characteristic of its carboxylic acid and thioether groups.[1][3][4]

Table 1: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Appearance | Functional Group Confirmed |

| O-H Stretch | 3300 - 2500 | Very broad, strong | Carboxylic Acid (H-bonded) |

| C-H Stretch | 3000 - 2850 | Medium, sharp | Aliphatic CH₂ |

| C=O Stretch | ~1700 | Strong, sharp | Carboxylic Acid (Carbonyl) |

| C-O Stretch / O-H Bend | 1450 - 1200 | Medium to strong | Carboxylic Acid |

| C-S Stretch | 700 - 600 | Weak to medium | Thioether |

The exceptionally broad O-H stretch is a classic indicator of the hydrogen-bonded dimer formation common in solid-state carboxylic acids. The intense carbonyl (C=O) peak around 1700 cm⁻¹ is often the most prominent feature, confirming the acid functionality.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR: A Proton's Perspective

Due to the molecule's symmetry, the ¹H NMR spectrum of TDPA is deceptively simple.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of TDPA in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it solubilizes the acid and its residual proton signal does not overlap with the analyte signals. The acidic protons are also observable in DMSO.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard 1D proton experiment is sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

¹H NMR Data Interpretation

The spectrum shows two signals, each integrating to 4 protons, corresponding to the two chemically distinct methylene (-CH₂) groups.[5] These groups are adjacent, leading to spin-spin coupling.

References

An In-Depth Technical Guide to the Thermal Stability of 3,3'-Thiodipropionic Acid